molecular formula C16H11NO6 B5042045 (3Z)-5-(4-Methoxyphenyl)-3-[(5-nitrofuran-2-YL)methylidene]-2,3-dihydrofuran-2-one

(3Z)-5-(4-Methoxyphenyl)-3-[(5-nitrofuran-2-YL)methylidene]-2,3-dihydrofuran-2-one

Cat. No.: B5042045
M. Wt: 313.26 g/mol
InChI Key: QBSFQTSBKWMIKN-FLIBITNWSA-N
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Description

(3Z)-5-(4-Methoxyphenyl)-3-[(5-nitrofuran-2-YL)methylidene]-2,3-dihydrofuran-2-one is a synthetic organic compound that features a furan ring substituted with a nitrofuran moiety and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-(4-Methoxyphenyl)-3-[(5-nitrofuran-2-YL)methylidene]-2,3-dihydrofuran-2-one typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the furan ring with a methoxyphenyl group, often using a Friedel-Crafts alkylation reaction.

    Addition of the Nitrofuran Moiety: The nitrofuran group is introduced through a condensation reaction with a nitrofuran aldehyde or similar reagent.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring or the nitrofuran moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine or other reduced forms.

    Substitution: The methoxyphenyl group can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-5-(4-Methoxyphenyl)-3-[(5-nitrofuran-2-YL)methylidene]-2,3-dihydrofuran-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.

Biology and Medicine

In the field of biology and medicine, this compound may exhibit biological activity, such as antimicrobial or anticancer properties. Researchers can study its interactions with biological targets to develop new therapeutic agents.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (3Z)-5-(4-Methoxyphenyl)-3-[(5-nitrofuran-2-YL)methylidene]-2,3-dihydrofuran-2-one exerts its effects would depend on its specific application. For example, if it has antimicrobial properties, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-5-(4-Methoxyphenyl)-3-[(5-nitrofuran-2-YL)methylidene]-2,3-dihydrofuran-2-one: can be compared with other furan derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(3Z)-5-(4-methoxyphenyl)-3-[(5-nitrofuran-2-yl)methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO6/c1-21-12-4-2-10(3-5-12)14-9-11(16(18)23-14)8-13-6-7-15(22-13)17(19)20/h2-9H,1H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSFQTSBKWMIKN-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(O3)[N+](=O)[O-])/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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